molecular formula C6H10O3 B105745 (3r,3as,6ar)-Hexahydrofuro[2,3-B]furan-3-Ol CAS No. 156928-09-5

(3r,3as,6ar)-Hexahydrofuro[2,3-B]furan-3-Ol

Cat. No. B105745
M. Wt: 130.14 g/mol
InChI Key: RCDXYCHYMULCDZ-HCWXCVPCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol is a compound of significant interest in the field of medicinal chemistry, particularly as a key ligand in the synthesis of HIV protease inhibitors. Its relevance is underscored by its role in the structure of darunavir, a prominent drug used in the treatment of HIV/AIDS. The compound is characterized by its specific stereochemistry, which is crucial for its biological activity .

Synthesis Analysis

The synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol has been approached through various methods, aiming for high enantiomeric excess and efficiency. One reported method involves a stereoselective anti-aldol reaction using an ester-derived titanium enolate, which serves as the key step in achieving the desired stereochemistry . Another synthesis route is a one-pot procedure that starts with furan and Cbz-protected glycol aldehyde, followed by a [2+2]-photocycloaddition, hydrogenation, and lipase-catalyzed kinetic resolution, resulting in high yield and enantiomeric purity . A third approach utilizes sugar derivatives in a Chiron approach, with steps including substrate-controlled hydrogenation and a Baeyer-Villiger oxidation, leading to the optically pure ligand alcohol .

Molecular Structure Analysis

The molecular structure of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol is defined by its three chiral centers, which are crucial for its biological function. The stereochemistry of these centers is consistently maintained across different synthetic methods to ensure the compound's efficacy as a ligand for HIV protease inhibitors .

Chemical Reactions Analysis

The compound's synthesis involves several key chemical reactions. The anti-aldol reaction is pivotal for establishing the stereochemistry . The [2+2]-photocycloaddition is another critical reaction, setting the stage for subsequent steps in the one-pot synthesis method . The Chiron approach relies on a series of reactions including hydrogenation and Baeyer-Villiger oxidation to construct the ligand with the desired configuration .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol are not detailed in the provided papers, its high enantiomeric excess and purity are repeatedly emphasized. These properties are essential for the compound's role in pharmaceutical applications, particularly in the synthesis of darunavir, where the stereochemistry plays a critical role in the drug's interaction with the HIV protease .

Scientific Research Applications

HIV Protease Inhibitors Synthesis

The compound (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol is predominantly researched for its application in the synthesis of HIV protease inhibitors. A notable example is its use in the synthesis of Darunavir, a widely used HIV-1 protease inhibitor for the treatment of HIV/AIDS patients. The synthesis of this compound involves various techniques including ester-derived titanium enolate based highly stereoselective anti-aldol reactions, [2+2]-photocycloaddition, hydrogenation, and lipase-catalyzed kinetic resolution (Ghosh, Li, & Perali, 2006); (Sevenich, Liu, Arduengo, Gupton, & Opatz, 2017); (Ghosh, Markad, & Robinson, 2020).

Synthesis Techniques

Efficient methods for synthesizing this compound have been developed using a variety of catalysts and processes. These include the use of lanthanide catalysts, such as Yb(fod)3, for condensation processes, as well as novel stereoselective photochemical reactions (Yu, Polniaszek, Becker, Cook, & L. H. L. Yu, 2007); (Ghosh, Leshchenko, & Noetzel, 2004).

Practical Applications in Drug Synthesis

The synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol from various starting materials, such as monopotassium isocitrate, has been explored for its practical application in the synthesis of Darunavir, highlighting its significance in the pharmaceutical industry (Moore, Stringham, Teager, & Yue, 2016).

Safety And Hazards

The safety information for “(3r,3as,6ar)-Hexahydrofuro[2,3-B]furan-3-Ol” includes a GHS07 pictogram and a signal word of "Warning" . The hazard statement is H319 . Precautionary statements include P305+P351+P338 .

Future Directions

The compound “(3r,3as,6ar)-Hexahydrofuro[2,3-B]furan-3-Ol” is a key subunit of Darunavir, a widely used HIV-1 protease inhibitor drug for the treatment of HIV/AIDS patients . The synthesis of this compound was achieved in optically pure form utilizing commercially available sugar derivatives as the starting material . This suggests potential future directions in the development of new synthesis methods and applications in drug development.

properties

IUPAC Name

(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c7-5-3-9-6-4(5)1-2-8-6/h4-7H,1-3H2/t4-,5-,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCDXYCHYMULCDZ-HCWXCVPCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2C1C(CO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H]2[C@@H]1[C@H](CO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80433074
Record name (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80433074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3r,3as,6ar)-Hexahydrofuro[2,3-B]furan-3-Ol

CAS RN

156928-09-5
Record name (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=156928-09-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80433074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3R,3AS,6AR)-HEXAHYDROFURO[2,3-B]FURAN-3-OL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.119.084
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
OCCC(C(O)CO)C1OCCO1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a stirred solution of compound (I.5, 0.011 mol, 2.4 g, syn/anti mixture) in isopropanol (20 ml), potassium tert-butoxide (0.0132 mol, 1.5 g) was added portionwise over 30 minutes at room temperature. The basic solution was transferred to an addition funnel and added dropwise over 10 minutes to a cooled (0° C.) vigorously stirred mixture of concentrated (37%) hydrochloric acid (0.0275 mol, 2.3 ml) in isopropanol (20 ml). The reaction mixture was stirred for 2 hours at room temperature, then triethylamine (0.022 mol, 2.2 g) was added dropwise causing Et3N.HCl salts to precipitate. The reaction mixture was diluted with ethyl acetate (50 ml) and filtered to remove the salts. The solvent was evaporated under reduced pressure. The residue was diluted with ethyl acetate (50 ml) causing more Et3N.HCl salts to precipitate. The salts were removed by filtration and the solvent was evaporated under reduced pressure. The residual oil was further purified by silica gel plug filtration with ethyl acetate as eluent to afford a mixture of compounds (7.1/7.2, 1.03 g, yield=72%) in a ratio of 78/22 (determined by 1H NMR). Analytical samples of the pure compounds (7.1, Rf7.1=0.27) and (7.2, Rf7.2=0.15) were obtained by means of silica gel chromatography using ethyl acetate as the solvent.
Quantity
2.3 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.5 g
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3r,3as,6ar)-Hexahydrofuro[2,3-B]furan-3-Ol
Reactant of Route 2
(3r,3as,6ar)-Hexahydrofuro[2,3-B]furan-3-Ol
Reactant of Route 3
(3r,3as,6ar)-Hexahydrofuro[2,3-B]furan-3-Ol
Reactant of Route 4
(3r,3as,6ar)-Hexahydrofuro[2,3-B]furan-3-Ol
Reactant of Route 5
(3r,3as,6ar)-Hexahydrofuro[2,3-B]furan-3-Ol
Reactant of Route 6
(3r,3as,6ar)-Hexahydrofuro[2,3-B]furan-3-Ol

Citations

For This Compound
112
Citations
MG Kulkarni, YB Shaikh, AS Borhade… - Tetrahedron …, 2010 - Elsevier
The stereoselective synthesis of all the possible stereoisomers of bis-tetrahydrofyran alcohol, a ligand used for obtaining HIV protease inhibitors including Darunavir 1 and Brecanavir 2 …
Number of citations: 26 www.sciencedirect.com
AK Ghosh, J Li, RS Perali - Synthesis, 2006 - thieme-connect.com
A stereoselective synthesis of (3R, 3aS, 6aR)-hexahydrofuro [2, 3-b] furan-3-ol, an important high affinity P 2-ligand, in high enantiomeric excess (> 99%) is reported. The synthesis …
Number of citations: 24 www.thieme-connect.com
PJLM Quaedflieg, BRR Kesteleyn… - Organic …, 2005 - ACS Publications
Two short and efficient synthesis routes have been developed for bis-THF-alcohol 2, a key building block of the investigational HIV protease inhibitor TMC114 (1). Using S-2,3-O-…
Number of citations: 48 pubs.acs.org
A Sevenich, GQ Liu, AJ Arduengo III… - The Journal of …, 2017 - ACS Publications
A concise and efficient synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, a key building block for several clinical and experimental HIV protease inhibitors including the highly …
Number of citations: 17 pubs.acs.org
AK Ghosh, SB Markad… - The Journal of organic …, 2020 - ACS Publications
We describe an enantioselective synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol which is a key subunit of darunavir, a widely used HIV-1 protease inhibitor drug for the …
Number of citations: 6 pubs.acs.org
WL Canoy, BE Cooley, JA Corona, TC Lovelace… - Organic …, 2008 - ACS Publications
A one-step diastereoselective (up to 98:2) synthesis of the bis-furan alcohol of Darunavir and other HIV drug candidates has been achieved utilizing the novel cyclization of …
Number of citations: 30 pubs.acs.org
GL Moore, RW Stringham, DS Teager… - … Process Research & …, 2017 - ACS Publications
A practical synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ola key intermediate in the synthesis of darunavirfrom monopotassium isocitrate is described. The isocitric acid salt…
Number of citations: 26 pubs.acs.org
P Kocienski - Synfacts, 2017 - thieme-connect.com
Significance: Hexahydro [2, 3-b] furan-3-ol [(–)-E] is a major building block for several HIV protease inhibitors including darunavir. Opatz and co-workers report a three-step synthesis of …
Number of citations: 0 www.thieme-connect.com
T Kanemitsu, M Inoue, N Yoshimura… - European Journal of …, 2016 - Wiley Online Library
A simple and efficient one‐pot synthesis of enantiopure hexahydrofuro[2,3‐b]furan‐3‐ol, a crucial component of HIV‐1 protease inhibitors, was developed. The one‐pot process …
KR Babu, VK Rao, Y Sudhakar, CN Raju - 2012 - nopr.niscpr.res.in
The stereoselective novel synthesis of (3R,3aS,6aR)-hexahydrofuro [2,3-b]furan-3-yl (2R,3S)-4-(4-amino-N-isobutyl phenyl sulfonamido)-3-hydroxy-1-phenylbutan-2-yl-carbamate, has …
Number of citations: 4 nopr.niscpr.res.in

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.